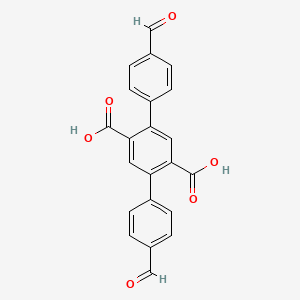

2,5-bis(4-formylphenyl)terephthalic acid

Description

Properties

Molecular Formula |

C22H14O6 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2,5-bis(4-formylphenyl)terephthalic acid |

InChI |

InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28) |

InChI Key |

BNCRLOUOMWVMRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis 4 Formylphenyl Terephthalic Acid

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of 2,5-bis(4-formylphenyl)terephthalic acid reveals a logical disconnection strategy that simplifies the complex target molecule into more readily available or synthesizable precursors. The primary disconnection points are the carbon-carbon bonds between the central terephthalic acid core and the two peripheral 4-formylphenyl moieties. This leads to a dihalogenated terephthalic acid derivative and a 4-formylphenylboronic acid as the key synthons.

This retrosynthetic approach is advantageous as it allows for the separate synthesis and purification of the precursors, ensuring a higher purity of the final product. The choice of the halogen on the terephthalic acid core (typically bromine or iodine) can influence the reactivity in the subsequent coupling reaction.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2,5-Dihaloterephthalic acid | C₈H₄Br₂O₄ or C₈H₄I₂O₄ | 323.93 (Br), 417.93 (I) | Central aromatic core |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Source of formylphenyl moieties |

Targeted Synthesis Strategies for the Central Terephthalic Acid Core

The synthesis of the central 2,5-dihaloterephthalic acid core is a critical step. One common strategy involves the direct halogenation of terephthalic acid. However, this method can lead to a mixture of halogenated products, making purification challenging.

A more targeted approach starts from p-xylene (B151628). The key steps involve:

Halogenation of p-xylene: Reaction of p-xylene with bromine or iodine in the presence of a Lewis acid catalyst to yield 2,5-dihalo-p-xylene.

Oxidation: The methyl groups of the 2,5-dihalo-p-xylene are then oxidized to carboxylic acids. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by catalytic oxidation. google.comepo.org

This method provides good control over the substitution pattern, leading to the desired 2,5-dihaloterephthalic acid in higher purity.

Introduction of Formylphenyl Moieties via Advanced Organic Reactions

The introduction of the 4-formylphenyl moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prominent and widely used method. researchgate.net This reaction involves the coupling of the 2,5-dihaloterephthalic acid with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

2,5-Dihaloterephthalic acid + 2 eq. 4-Formylphenylboronic acid --(Pd catalyst, Base)--> this compound

Key parameters that influence the success of the Suzuki-Miyaura coupling include the choice of catalyst, base, solvent, and reaction temperature.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/water, Toluene/water, DMF | Solubilizes reactants and catalyst |

| Temperature | 80-120 °C | Provides activation energy for the reaction |

The aldehyde functional groups are generally compatible with the conditions of the Suzuki-Miyaura reaction, making it a suitable method for this synthesis.

Purification and Isolation Techniques for the Multifunctional Linker

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, catalyst residues, and byproducts. Due to the presence of both carboxylic acid and aldehyde functionalities, the molecule has limited solubility in many common organic solvents.

Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. lookchem.com A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar organic solvent can remove non-polar organic impurities.

Acid-Base Extraction: The carboxylic acid groups allow for the purification via acid-base extraction. lookchem.com The compound can be dissolved in a basic aqueous solution to form the carboxylate salt, which can then be washed with an organic solvent to remove non-acidic impurities. The pure acid can then be precipitated by the addition of acid. google.com

Chromatography: While challenging due to the low solubility, column chromatography using a suitable stationary phase and eluent system can be employed for high-purity samples. lookchem.com

Comparative Analysis of Synthetic Routes for Efficiency and Yield

Table 3: Comparative Analysis of Synthetic Precursors for the Central Core

| Precursor | Advantages | Disadvantages |

| 2,5-Dibromoterephthalic acid | More readily available and less expensive than the diiodo- derivative. | Can be less reactive in Suzuki-Miyaura coupling, potentially requiring harsher reaction conditions. |

| 2,5-Diiodoterephthalic acid | More reactive in Suzuki-Miyaura coupling, often leading to higher yields and milder reaction conditions. google.com | More expensive and potentially less stable than the dibromo- derivative. |

Integration of 2,5 Bis 4 Formylphenyl Terephthalic Acid in Metal Organic Frameworks Mofs

Design Principles for MOFs Incorporating Carboxylate Linkers

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of molecular building blocks: metal ions or clusters (nodes) and organic ligands (linkers). Carboxylate-based linkers are among the most widely used due to their versatile coordination modes and ability to form robust frameworks with a variety of metal ions. The geometry, length, rigidity, and functionalization of the linker are critical factors that dictate the topology, porosity, and ultimately the properties of the resulting MOF.

In principle, a linker like 2,5-bis(4-formylphenyl)terephthalic acid offers several design possibilities. The terephthalic acid core provides a linear and rigid backbone, which tends to promote the formation of extended, porous structures. The two carboxylate groups are the primary coordination sites that would bind to the metal nodes. The presence of two additional formyl (-CHO) groups on the peripheral phenyl rings introduces further functionality. These formyl groups could serve several purposes:

Post-synthetic modification: The aldehyde functionality is amenable to a variety of chemical transformations, allowing for the grafting of other molecules onto the framework after its initial synthesis. This can be used to tune the chemical environment within the pores.

Intermolecular interactions: The polar formyl groups could engage in hydrogen bonding or other non-covalent interactions, influencing the packing of the framework and potentially leading to specific guest binding properties.

Pre-designed functionality: The formyl groups could be directly involved in applications such as catalysis or sensing.

Solvothermal and Solvothermal-Free Synthetic Approaches for MOF Architectures

The synthesis of MOFs is typically achieved through self-assembly processes where the metal precursors and organic linkers are combined under specific reaction conditions.

Solvothermal synthesis is the most common method. This involves heating a mixture of the metal salt and the organic linker in a high-boiling point solvent within a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF product. For a linker such as this compound, a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) would likely be employed. The choice of solvent, temperature, reaction time, and the presence of modulators (e.g., monofunctional carboxylic acids) are crucial parameters that can influence the crystallinity, phase purity, and morphology of the resulting MOF.

Solvothermal-free synthetic approaches have gained increasing attention as more sustainable alternatives. These methods include:

Mechanochemical synthesis: This involves the grinding of solid reactants, either neat or with a small amount of liquid. The mechanical energy input drives the reaction and can lead to the rapid formation of crystalline MOFs. This method is often solvent-free, reducing waste and reaction times.

Sonochemical synthesis: The use of ultrasound irradiation can induce the formation of MOFs by creating localized hot spots with high temperature and pressure, accelerating the reaction kinetics.

Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times compared to conventional solvothermal methods due to efficient and rapid heating.

The applicability of these methods for a hypothetical MOF based on this compound would need to be experimentally determined.

Coordination Chemistry of Carboxylate Groups with Metal Nodes

The carboxylate functional group (-COOH) is a versatile coordinating moiety in MOF chemistry. Upon deprotonation, the carboxylate anion (-COO⁻) can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is particularly important for the formation of extended, multidimensional frameworks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric hindrance around the carboxylate group, the solvent, and the pH of the reaction mixture. Common metal nodes used with carboxylate linkers include clusters of zinc, copper, zirconium, and aluminum, among others. For example, the paddlewheel secondary building unit (SBU), often formed with Cu(II) or Zn(II) ions, involves four carboxylate groups from four different linkers bridging two metal centers. Zirconium-based MOFs, such as the UiO series, feature robust Zr₆O₄(OH)₄ clusters that can coordinate to twelve carboxylate linkers, leading to highly stable frameworks.

The coordination of this compound would be expected to primarily occur through its two carboxylate groups, linking the metal nodes into a network. The formyl groups would likely remain uncoordinated to the primary metal nodes, making them available for post-synthetic modification or other functions.

Structural Elucidation Methodologies for MOF Crystalline Frameworks

The determination of the precise atomic arrangement within a MOF is crucial for understanding its properties and for rational design. A combination of analytical techniques is typically employed to fully characterize the structure and morphology of these materials.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline materials at the atomic level. If a suitable single crystal of a MOF can be grown, SCXRD can provide unambiguous information about the connectivity of the metal nodes and organic linkers, the bond lengths and angles, the pore dimensions and topology, and the location of guest molecules within the pores. Obtaining single crystals of sufficient size and quality for SCXRD analysis is often a significant challenge in MOF synthesis.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a more routinely used technique for the characterization of MOFs, as it can be performed on polycrystalline (powder) samples. The resulting diffraction pattern serves as a fingerprint of the crystalline phase. PXRD is used to:

Confirm phase purity: By comparing the experimental pattern to a simulated pattern from SCXRD data or to known phases.

Monitor synthesis: To track the formation of the desired MOF phase during a reaction.

Assess structural stability: To determine if the framework remains intact after solvent removal or upon exposure to different conditions.

Structure solution: In cases where single crystals cannot be obtained, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data, often aided by computational modeling.

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis

Electron microscopy techniques are used to visualize the morphology and size of the MOF crystals.

Scanning Electron Microscopy (SEM) provides images of the surface of the material, revealing the crystal shape, size distribution, and surface features.

Transmission Electron Microscopy (TEM) provides higher resolution images and can reveal information about the internal structure of the crystals, including the presence of defects and the regularity of the porous network. High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice fringes.

The table below summarizes the primary applications of these characterization techniques in the study of MOFs.

| Technique | Information Obtained | Sample Requirement |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths and angles, pore topology. | Single crystal of sufficient size and quality. |

| Powder X-ray Diffraction (PXRD) | Phase identification, crystallinity, unit cell parameters, structural stability. | Polycrystalline powder. |

| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and surface topography. | Solid sample, often coated with a conductive material. |

| Transmission Electron Microscopy (TEM) | Crystal morphology, size, internal structure, lattice imaging. | Thin sample, electron transparent. |

Spectroscopic Probes for Linker Integration and Coordination Environment

A suite of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, solid-state nuclear magnetic resonance (ssNMR), and X-ray photoelectron spectroscopy (XPS), provides invaluable insights into the successful incorporation of the this compound linker into the MOF structure and the nature of its coordination to the metal centers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming the coordination of the carboxylate groups of the linker to the metal nodes. The deprotonation of the carboxylic acid groups upon coordination with the metal center leads to characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. In the FTIR spectrum of the free this compound ligand, a broad absorption band corresponding to the O-H stretch of the carboxylic acid is typically observed in the region of 2500-3300 cm⁻¹. Upon successful MOF formation, this band diminishes or disappears completely.

Furthermore, the sharp and intense peak associated with the carbonyl C=O stretch of the carboxylic acid, usually found around 1700 cm⁻¹, is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). The positions of these bands, and the separation between them (Δν = ν_asym - ν_sym), can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging). The presence of the characteristic C=O stretching vibration from the formyl groups, typically in the range of 1680-1700 cm⁻¹, would also be evident in the FTIR spectrum of the resulting MOF, confirming the integrity of the functional groups during the synthesis process.

| Vibrational Mode | Free Linker (Typical Wavenumber, cm⁻¹) | Coordinated Linker in MOF (Typical Wavenumber, cm⁻¹) | Significance |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Diminished or absent | Confirmation of deprotonation and coordination |

| C=O stretch (Carboxylic Acid) | ~1700 | Absent | Confirmation of deprotonation and coordination |

| Asymmetric COO⁻ stretch | N/A | ~1550-1650 | Evidence of carboxylate coordination |

| Symmetric COO⁻ stretch | N/A | ~1300-1450 | Evidence of carboxylate coordination |

| C=O stretch (Formyl Group) | ~1680-1700 | ~1680-1700 | Confirms integrity of the aldehyde functionality |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Solid-state NMR spectroscopy offers atomic-level insight into the local environment of the carbon and hydrogen atoms within the MOF structure. mdpi.comresearchgate.net For MOFs constructed from this compound, ¹³C ssNMR is particularly informative. The spectrum of the MOF would exhibit distinct resonances for the different carbon environments in the linker. The carboxylate carbon signal would show a significant chemical shift upon coordination to the metal center compared to the carboxylic acid carbon in the free linker. The chemical shifts of the aromatic carbons can also be sensitive to the coordination environment and the packing of the linkers within the framework. Crucially, the resonance of the formyl carbon would confirm the presence and electronic environment of the aldehyde groups within the porous structure. High-resolution techniques like cross-polarization magic-angle spinning (CP-MAS) are typically employed to obtain well-resolved spectra for solid samples. mdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the near-surface region of the MOF material. For MOFs containing this compound, XPS can be used to confirm the presence of the constituent elements (carbon, oxygen, and the metal) and to probe the electronic environment of the metal centers upon coordination. The binding energies of the core-level electrons of the metal ions can shift upon coordination to the carboxylate groups of the linker, providing evidence for the formation of metal-ligand bonds. Analysis of the C 1s and O 1s spectra can further corroborate the coordination of the carboxylate groups and the presence of the formyl functionalities.

Topological Considerations and Network Diversification in MOFs

The geometry and connectivity of the this compound linker, in conjunction with the coordination preferences of the metal secondary building units (SBUs), play a crucial role in determining the resulting topology of the MOF. whiterose.ac.ukbohrium.comnih.govrsc.orgucl.ac.uk The terephthalate (B1205515) core of the linker acts as a linear ditopic connector, while the bulky phenyl-formyl substituents can influence the packing of the linkers and potentially direct the formation of specific network topologies.

The steric hindrance introduced by the 4-formylphenyl groups can prevent the formation of highly interpenetrated frameworks that might be observed with the less bulky terephthalic acid. This can lead to the formation of more open structures with larger pores. Furthermore, the potential for intermolecular interactions between the formyl groups, such as dipole-dipole interactions or weak hydrogen bonding, could influence the self-assembly process and favor the formation of specific, and potentially novel, network topologies.

The diversification of network topologies can also be achieved by varying the metal SBU. Different metal ions and their corresponding coordination geometries (e.g., paddle-wheel, octahedral, trigonal prismatic) will interact with the this compound linker in distinct ways, leading to a variety of framework structures. For instance, a square-planar paddle-wheel SBU would likely result in a 2D or 3D framework with a different topology compared to an octahedral SBU, which can connect to a larger number of linkers. The flexibility of the phenyl-phenyl bond in the linker can also allow for conformational adjustments to accommodate different SBU geometries, further contributing to topological diversity.

| Factor | Influence on Topology |

| Linker Geometry | The linear nature of the terephthalate core promotes the formation of extended networks. |

| Functional Groups | The bulky 4-formylphenyl substituents can introduce steric hindrance, potentially preventing interpenetration and leading to more open frameworks. |

| Intermolecular Interactions | Potential interactions between formyl groups can influence the self-assembly process and favor specific network arrangements. |

| Metal SBU Geometry | The coordination number and geometry of the metal SBU are primary determinants of the resulting network topology. |

| Linker Flexibility | Rotational freedom around the phenyl-phenyl bonds allows the linker to adapt to different SBU geometries, enabling topological diversification. |

Application of 2,5 Bis 4 Formylphenyl Terephthalic Acid in Covalent Organic Frameworks Cofs

Principles of Dynamic Covalent Chemistry (DCC) for COF Construction

Dynamic Covalent Chemistry (DCC) is the cornerstone of COF synthesis, enabling the formation of highly ordered, crystalline structures over amorphous polymers. This strategy relies on the use of reversible chemical reactions that allow for "error-checking" and "proof-reading" at the molecular level during the polymerization process. Under thermodynamic control, the system can correct defects and anneal into the most stable, crystalline framework.

The formation of COFs from monomers like 2,5-bis(4-formylphenyl)terephthalic acid is governed by the principle of thermodynamic control. The reversibility of the covalent bond formation allows for the continuous breaking and reforming of bonds, which enables the building blocks to self-correct their positions and adopt the most thermodynamically favorable, extended, and ordered network. This process is crucial for achieving the long-range order and crystallinity that define COFs and distinguish them from amorphous porous polymers. The judicious choice of reaction conditions, such as solvent, temperature, and catalysts, is critical to maintain the reversibility of the reactions and facilitate the crystallization of the resulting framework.

Schiff Base Condensation and Alternative Linkage Formation via Aldehyde Functionalities

The two formyl (aldehyde) groups on the this compound linker are prime reactive sites for the construction of COFs, most commonly through Schiff base condensation. This reaction involves the condensation of the aldehyde functionalities with primary amines to form stable imine linkages (C=N). The Schiff base reaction is widely employed in COF synthesis due to its dynamic nature under acidic or basic conditions, which aligns perfectly with the principles of DCC.

The general scheme for the Schiff base condensation involving this compound would be its reaction with multitopic amine linkers. For instance, a reaction with a linear diamine could lead to the formation of linear polymer chains, while reaction with a trigonal triamine could result in the formation of a 2D hexagonal network.

Beyond the prevalent imine linkages, the aldehyde functionalities of this linker could potentially be utilized to form other types of covalent bonds for COF synthesis, such as:

Wittig Reaction: Reaction with phosphonium (B103445) ylides to form alkene (C=C) linkages.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to create C=C bonds.

Reductive Amination: Conversion of the initially formed imine bonds into more stable amine linkages through a subsequent reduction step.

These alternative linkage chemistries could offer COFs with different electronic properties, stability, and pore environments compared to their imine-based counterparts.

Rational Design of 2D and 3D COF Architectures

The geometry and connectivity of the building blocks are paramount in dictating the resulting COF architecture. The this compound linker can be conceptualized as a "T-shaped" or pseudo-tritopic building block if both the aldehyde and carboxylic acid functionalities are utilized for network formation.

2D COF Architectures: By reacting this compound with linear, ditopic linkers, it is possible to design 2D sheet-like structures. For example, co-condensation with a linear diamine would connect the aldehyde functionalities, while the terephthalic acid moieties could form intermolecular hydrogen bonds or be used for further functionalization, influencing the stacking of the 2D layers.

3D COF Architectures: To construct 3D frameworks, this compound could be combined with tetrahedral or other non-planar building blocks. For instance, a reaction with a tetrahedral tetra-amine would lead to the formation of a 3D network where the terephthalic acid core of the linker is integrated into the framework. The resulting topology would be dependent on the geometry of the co-monomer.

The design of the COF topology is a key aspect of reticular chemistry, where the final structure is predetermined by the symmetry and connectivity of the molecular building blocks.

Strategies for Controlling Crystallinity and Porosity in COFs

Achieving high crystallinity and controlling the porosity are critical for the performance of COFs in various applications. Several strategies can be employed when using this compound as a linker:

Modulator-Assisted Synthesis: The addition of a monofunctional modulator, which competes with the linker for binding, can slow down the polymerization rate, allowing for better error correction and leading to higher crystallinity.

Solvent Selection: The choice of solvent is crucial as it affects the solubility of the monomers and the kinetics of the reversible reaction. A solvent system that allows for slow and controlled precipitation of the COF is often preferred.

Temperature and Reaction Time: Optimizing the reaction temperature and time is essential to balance the rates of the forward and reverse reactions, thereby promoting the formation of a well-ordered crystalline material.

The porosity of the resulting COF is determined by the length and geometry of the linkers. By choosing co-monomers of different lengths, the pore size of the COF can be systematically tuned.

| Hypothetical COF Name | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| JKU-COF-10 | This compound, 1,4-Phenylenediamine | 1250 | 0.85 | 1.8 |

| JKU-COF-11 | This compound, Benzidine | 1800 | 1.20 | 2.5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Methodologies for Characterizing COF Structural Integrity

The confirmation of the crystalline structure and integrity of a COF is performed using a combination of characterization techniques.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for directly visualizing the ordered porous structure of COFs. HRTEM images can provide real-space evidence of the crystalline lattice, showing the ordered arrangement of the pores and the framework itself. For a COF synthesized from this compound, HRTEM would be expected to reveal a periodic array of pores, with the dimensions and symmetry corresponding to the designed network. The observation of long-range order in HRTEM images is a strong indicator of high crystallinity.

Nitrogen Physisorption Techniques for Pore Structure Validation

Nitrogen physisorption is a standard technique used to characterize the porous nature of COFs. This method involves the condensation of nitrogen gas into the pores of the material at cryogenic temperatures (typically 77 K). By measuring the amount of nitrogen adsorbed and desorbed at various pressures, key properties of the COF's pore structure can be determined.

The resulting data are presented as a nitrogen sorption isotherm, which plots the volume of gas adsorbed against the relative pressure. The shape of this isotherm provides initial insights into the pore structure. For instance, a Type I isotherm is characteristic of microporous materials (pore size < 2 nm), while a Type IV isotherm with a hysteresis loop suggests the presence of mesopores (pore size 2-50 nm).

From the isotherm, several important parameters can be calculated to validate the framework's pore structure. The Brunauer-Emmett-Teller (BET) surface area is a measure of the total surface area available for gas adsorption. Pore volume provides information about the total space enclosed within the pores. The pore size distribution, often determined using methods like Density Functional Theory (DFT), reveals the range and prevalence of different pore sizes within the material. For 3D COFs constructed from tetratopic linkers, high BET surface areas are often observed, indicating a highly porous structure. nih.gov

Illustrative Data for a Hypothetical COF from a Tetratopic Linker:

| Parameter | Typical Value Range |

| BET Surface Area (m²/g) | 1000 - 2500 |

| Total Pore Volume (cm³/g) | 0.5 - 1.5 |

| Micropore Volume (cm³/g) | 0.3 - 0.8 |

| Dominant Pore Size (nm) | 1.0 - 4.6 |

Thermogravimetric Analysis (TGA) for Framework Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of a COF. The analysis involves heating a small sample of the material at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its mass. The resulting TGA curve plots the percentage of mass loss against temperature.

A stable COF will show minimal mass loss up to a certain temperature, after which a significant drop in mass occurs, indicating the decomposition of the framework. The onset of this decomposition temperature is a key indicator of the COF's thermal stability. For COFs, which are constructed from strong covalent bonds, this temperature is generally high, often exceeding 300-400 °C. This high thermal stability is a significant advantage for their application in various fields. The TGA curve can also reveal the presence of trapped solvent molecules within the pores, which would be indicated by an initial mass loss at lower temperatures.

Spectroscopic Verification of Covalent Linkages (e.g., Solid-State NMR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for confirming the formation of the desired covalent bonds within the COF structure.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for probing the local chemical environment of atoms in the solid state. For a COF synthesized from this compound and an amine linker, the formation of imine bonds (-C=N-) can be verified by the appearance of a characteristic resonance in the ¹³C NMR spectrum, typically in the range of 158-165 ppm. The disappearance or significant reduction of the signal corresponding to the aldehyde carbon (around 192 ppm) of the formyl groups provides further evidence of a successful condensation reaction.

Raman Spectroscopy: Raman spectroscopy is another valuable technique for verifying the covalent linkages in COFs. It is a light scattering technique that provides information about vibrational modes in a molecule. The formation of the imine linkage in a COF would result in a characteristic Raman peak for the -C=N- stretching vibration, typically observed in the region of 1620-1630 cm⁻¹. The absence of the C=O stretching band from the aldehyde starting material would further confirm the successful formation of the framework.

Post-Synthetic Modification Strategies for COF Functionalization

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing COF without altering its fundamental framework. researchgate.netrepec.orgnih.gov This approach allows for the incorporation of chemical groups that might not be compatible with the initial COF synthesis conditions. researchgate.netrepec.orgnih.gov For a COF derived from this compound, the carboxylic acid group presents a prime site for PSM.

One common PSM strategy involves the conversion of the carboxylic acid groups into esters or amides. For example, the COF could be treated with an alcohol in the presence of an acid catalyst to form ester functionalities within the pores. Alternatively, reaction with an amine, often activated by a coupling agent, would lead to the formation of amide bonds.

Another approach could be the reduction of the carboxylic acid to an alcohol, which could then be used for further functionalization. The successful incorporation of these new functional groups can be verified using techniques like Fourier-transform infrared (FTIR) spectroscopy, which would show the appearance of new characteristic vibrational bands (e.g., C=O stretch of an ester or amide), and solid-state NMR.

PSM can significantly enhance the properties and applications of COFs, for example, by improving their catalytic activity, enhancing their selectivity in gas adsorption, or enabling their use as sensors. researchgate.netrepec.orgnih.gov

Computational and Theoretical Investigations of 2,5 Bis 4 Formylphenyl Terephthalic Acid Derived Materials

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For materials derived from 2,5-bis(4-formylphenyl)terephthalic acid, DFT calculations can elucidate the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the material's electronic and optical properties.

DFT calculations on terephthalic acid derivatives have been used to determine essential quantum descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that determines the electronic conductivity and optical absorption properties of the material. For conjugated organic molecules, the band gaps are typically in the range of 1.7 to 4.0 eV. researchgate.net In materials derived from this compound, the extended conjugation across the phenyl rings and the terephthalic acid core is expected to result in a relatively small band gap, making these materials potentially suitable for electronic applications.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how molecules will interact. nih.gov For instance, in the context of materials for gas storage, DFT calculations can help identify the preferred binding sites for molecules like CO2.

Table 1: Calculated Electronic Properties of a Model Covalent Organic Framework (COF) Linker Based on this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Band Gap | 3.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar organic molecules.

Molecular Dynamics Simulations for Framework Dynamics and Host-Guest Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of frameworks derived from this compound, MD simulations can provide insights into the dynamic behavior of the framework and its interactions with guest molecules.

One key application of MD is to study the flexibility of the framework. For example, the terephthalate (B1205515) linkers in metal-organic frameworks (MOFs) can exhibit rotational motion, which can influence the material's properties. mdpi.com MD simulations can be used to calculate the energy barriers for these rotations and to understand how factors like temperature and the presence of guest molecules affect the framework's dynamics. mdpi.com

MD simulations are also invaluable for studying host-guest interactions, which are crucial for applications such as gas storage and separation. By simulating the movement of gas molecules within the pores of the framework, researchers can determine diffusion coefficients and predict the selectivity of the material for different gases. rsc.org These simulations can reveal the preferred binding sites for guest molecules and the energetic landscape of the adsorption process.

Predictive Modeling of Framework Topologies and Stability

The way in which building blocks like this compound assemble into a larger framework determines the material's topology, which in turn dictates its porosity and other properties. Predictive modeling techniques can be used to explore the possible topologies that can be formed from a given set of building blocks and to assess their relative stabilities.

By combining molecular mechanics or DFT calculations with algorithms that generate and evaluate different crystal structures, it is possible to predict the most likely framework topology. techscience.com This approach can save significant experimental effort by identifying the most promising synthetic targets. The stability of a predicted framework can be assessed by calculating its lattice energy and by performing MD simulations at different temperatures to see if the structure remains intact.

Topological analysis is a critical step in understanding and designing periodic materials like covalent organic frameworks (COFs). acs.org By simplifying the complex chemical structure into a graph of nodes and linkers, the underlying topology can be identified and compared with known network topologies. acs.org

Elucidation of Reaction Mechanisms in Framework Formation

The formation of crystalline frameworks, such as COFs, from organic building blocks is a complex process that involves the reversible formation of covalent bonds. mdpi.com Computational methods can be used to elucidate the reaction mechanisms that govern framework formation, providing insights that can be used to optimize synthetic conditions and improve the crystallinity of the resulting materials.

Quantum chemical calculations, such as DFT, can be used to map out the energy landscape of the reaction, identifying the transition states and intermediates involved in the bond-forming and bond-breaking steps. This information can help to explain why certain reaction conditions favor the formation of a crystalline framework over an amorphous polymer. For COFs, the reversible nature of the linkage chemistry is crucial for self-healing and error-correction during crystallization. mdpi.com

For example, in the formation of imine-linked COFs, which could be synthesized from this compound and an appropriate amine linker, computational studies can model the acid-catalyzed condensation reaction and the role of water in the reversibility of the process.

Computational Approaches for Pore Environment Engineering

The properties of a porous material are largely determined by the chemical environment within its pores. Computational methods play a key role in the design and engineering of the pore environment of frameworks derived from this compound.

By using computational screening, it is possible to evaluate a large number of potential functional groups that could be incorporated into the framework to enhance its performance for a specific application. rsc.org For example, if the goal is to develop a material for CO2 capture, DFT calculations can be used to assess the binding energy of CO2 to frameworks functionalized with different chemical groups. This allows for the rational selection of building blocks that will create a pore environment with optimal properties.

Post-synthetic modification is another strategy for engineering the pore environment, and computational methods can be used to model these reactions and predict their outcomes. rsc.org For instance, the azide (B81097) groups on a COF can undergo a click reaction with alkynes to introduce new functionalities into the pores. nih.gov Computational modeling can help to understand the steric and electronic factors that influence the efficiency of these post-synthetic modifications.

Advanced Functional Applications of Frameworks Derived from 2,5 Bis 4 Formylphenyl Terephthalic Acid

Methodological Approaches for Gas Sorption and Separation Studies

The evaluation of porous frameworks for gas sorption and separation is critical for applications like carbon capture, gas purification, and storage. This involves a series of standardized experimental techniques to measure gas uptake, separation efficiency, and the underlying molecular interactions.

Adsorption Isotherm Measurements for Target Gas Molecules

Adsorption isotherms are fundamental measurements that quantify the amount of a specific gas adsorbed onto a material at a constant temperature as a function of pressure. These experiments are typically conducted using volumetric or gravimetric sorption analyzers. The resulting isotherm curve (plotting gas uptake vs. pressure) reveals the material's capacity for a given gas, such as CO₂, CH₄, or N₂, and provides insight into the porosity and surface area of the framework.

Despite the importance of this technique, no published studies present specific gas adsorption isotherm data for frameworks synthesized using 2,5-bis(4-formylphenyl)terephthalic acid.

Breakthrough Experiments for Gas Mixture Separation

Dynamic breakthrough experiments simulate the real-world performance of an adsorbent for separating gas mixtures. In this method, a column is packed with the framework material, and a mixed gas stream (e.g., CO₂/N₂) is flowed through it at a constant rate. The composition of the gas exiting the column is monitored over time. The "breakthrough time" for each gas—the time at which it is first detected at the outlet—indicates the adsorbent's preferential affinity. A longer breakthrough time for one gas over another demonstrates effective separation.

Currently, there are no available scientific reports detailing the results of breakthrough experiments conducted on frameworks derived from this compound.

Evaluation of Adsorption Selectivity Mechanisms

Understanding the mechanism of selective adsorption is key to designing better separation materials. Selectivity can be predicted using Ideal Adsorbed Solution Theory (IAST), which calculates the separation of a gas mixture based on the pure-component adsorption isotherms. Another crucial parameter is the isosteric heat of adsorption (Qst), which is calculated from isotherms measured at different temperatures. A higher Qst value for one gas over another indicates stronger interactions with the framework, which is often the basis for selectivity.

As no isotherm data is available for frameworks made from this compound, calculations of IAST selectivity or isosteric heat of adsorption have not been reported.

Catalytic Activity Investigations

The functional groups and porous nature of frameworks can be designed to create active sites for catalysis. Research in this area focuses on using these materials as solid, recyclable catalysts for various chemical reactions.

Heterogeneous Catalysis in Organic Transformations

Framework materials can serve as highly effective heterogeneous catalysts, where the solid catalyst facilitates a reaction in a liquid or gas phase. The uniform, accessible, and potentially functionalized pore environments can enhance reaction rates and selectivity for various organic transformations, such as C-C bond-forming reactions (e.g., Knoevenagel condensation), oxidations, or reductions. Key performance metrics include conversion rate, product selectivity, and the ability to reuse the catalyst over multiple cycles without significant loss of activity.

There is no specific research in the available literature that investigates the use of frameworks derived from this compound as heterogeneous catalysts for organic transformations. Consequently, no data on their catalytic performance exists.

Photocatalytic Mechanisms and Performance Assessment

Photocatalysis utilizes a material (photocatalyst) that absorbs light to generate electron-hole pairs, which then drive chemical reactions. Frameworks built from photoactive organic linkers can be designed to absorb light and catalyze reactions such as CO₂ reduction into fuels, water splitting to produce hydrogen, or the degradation of organic pollutants. Performance is assessed by measuring the rate of product formation (e.g., CO, CH₄, H₂) and the quantum yield, which is the efficiency of converting photons into chemical products. The mechanism is studied by analyzing the material's electronic band structure and charge carrier dynamics.

A review of the scientific literature indicates that the photocatalytic properties of frameworks synthesized from this compound have not been investigated. Therefore, no data on their photocatalytic performance or mechanisms are available.

Active Site Design and Mechanistic Pathways

The functional core of frameworks derived from this compound lies in the strategic design of their active sites. Scientists can engineer these materials at the molecular level by judiciously selecting building blocks to create structures with predetermined topologies and functionalities. researchgate.net The formyl groups of the linker molecule are key reaction points, typically undergoing condensation reactions with amine-containing molecules to form stable imine linkages, which are characteristic of many COFs. researchgate.net

The design process involves selecting complementary linkers to react with this compound. For instance, reacting it with planar triangular amines like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) can produce a hexagonal 2D network. nih.gov This modularity allows for the incorporation of various functional groups directly into the framework's backbone. These integrated functionalities then act as specific active sites.

Mechanistic pathways are often elucidated through a combination of experimental techniques and computational modeling. For catalytic applications, these frameworks can provide isolated, well-defined sites that mimic homogeneous catalysts but with the benefits of heterogeneous systems, such as easy recovery and recyclability. For sensing, the mechanism often involves host-guest interactions where the analyte binds to a specific site within the pores, leading to a measurable change in the material's properties. The porous and crystalline nature of these frameworks facilitates efficient mass transport of reactants or analytes to the active sites, enhancing performance.

Sensing Applications

The unique structural and electronic properties of frameworks built with this compound make them highly effective platforms for chemical sensing. Their high porosity allows for the pre-concentration of analytes, while the ability to incorporate specific recognition sites provides selectivity.

Luminescent frameworks derived from this compound and its analogs are powerful tools for detecting a range of chemical species. The sensing mechanism is typically based on fluorescence quenching or enhancement upon interaction with an analyte. For example, electron-deficient nitroaromatic compounds, which are common environmental pollutants and explosives, can be detected with high sensitivity. nih.gov

When an analyte enters the pores of the fluorescent framework, it can interact with the framework's electron-rich aromatic surfaces. This interaction can lead to photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which quenches the fluorescence of the material. nih.gov The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection. Studies on analogous flexible COFs have demonstrated remarkably low limits of detection (LOD) for nitroaromatics like 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP). nih.gov The quenching mechanism can involve both static and dynamic processes. mdpi.com

Table 1: Performance of COF-based Fluorescent Sensors for Nitroaromatic Compounds

| Framework | Analyte | Quenching Constant (Ksv, L·mol⁻¹) | Limit of Detection (LOD, mol·L⁻¹) |

| HDADE | TNP | 6.29 × 10⁴ | 1.19 × 10⁻¹¹ |

| HBAPB | p-NP | 2.17 × 10⁵ | 6.91 × 10⁻¹² |

| HBPDA | p-NP | 2.48 × 10⁵ | 6.05 × 10⁻¹² |

| Data sourced from a study on fully flexible cyclotriphosphazene-based COFs, illustrating typical performance metrics in this class of materials. nih.gov |

Frameworks derived from this compound can be integrated into electrodes to create highly sensitive and selective electrochemical sensors. While many COFs have poor intrinsic conductivity, this can be overcome by creating composites with conductive materials like graphene, carbon nanotubes, or metal nanoparticles. mdpi.com These composites leverage the high surface area and tailored active sites of the framework along with the excellent conductivity of the partner material. nih.gov

The sensing mechanism relies on the framework's ability to interact with and catalyze the redox reaction of a target analyte. The porous structure facilitates the diffusion of the analyte to the electrode surface, while specific functional groups within the framework can selectively bind the target molecule and enhance the electrochemical signal. For instance, a COF-modified glassy carbon electrode can show high electrocatalytic activity towards the oxidation of specific molecules. nih.gov

Performance is evaluated based on metrics such as the limit of detection (LOD), linear detection range, sensitivity, and selectivity against interfering substances. For example, sensors based on COF composites have achieved low detection limits, in the nanomolar (nM) range, for various environmental and biological analytes. nih.gov The synergistic effect between the framework and conductive nanomaterials is crucial for enhancing the analytical sensitivity. researchgate.net

Table 2: Performance of Selected COF-based Electrochemical Sensors

| Electrode Modification | Target Analyte(s) | Limit of Detection (LOD) | Linear Range |

| TAPB-DMTP-COF/AuNPs | Chlorogenic acid | 9.5 × 10⁻⁹ M | 1.0 × 10⁻⁸–4.0 × 10⁻⁵ M |

| La₂O₃/Br-COF/MWCNTs | Bisphenol A & Bisphenol S | 0.15 μM | 0.5 to 30 μM |

| DTPA-TFB-COF Composite | Cd²⁺, Pb²⁺, Cu²⁺, Hg²⁺ | 11.8 - 21.4 nM | 0.0356 - 19.0 µM |

| Performance data for various COF-based electrochemical sensors, demonstrating their application in detecting different analytes. nih.gov |

The design principles of these frameworks are particularly well-suited for environmental monitoring applications. By choosing appropriate building blocks, frameworks can be synthesized with pores decorated with specific chemical functionalities that have a high affinity for environmental pollutants like heavy metal ions (e.g., Hg²⁺, Pb²⁺), organic pollutants, or toxic gases. researchgate.netmdpi.com

For example, incorporating nitrogen-rich or sulfur-rich linkers can create soft Lewis basic sites that selectively bind to soft Lewis acidic heavy metal ions. The response can be transduced through fluorescence quenching or an electrochemical signal. mdpi.com The high stability of these covalently bonded frameworks is another critical advantage, allowing them to function in aqueous environments and a wide range of pH conditions, which is essential for real-world environmental applications. mdpi.com The ability to create sensors for multiple analytes simultaneously is also an area of active research, further enhancing their utility for comprehensive environmental monitoring. nih.gov

Energy-Related Applications

The ordered porous structure and high surface area of frameworks derived from this compound are highly beneficial for energy storage applications, particularly in the development of next-generation supercapacitors.

Electrode design often involves creating composite materials to enhance conductivity and structural integrity. The framework material can be combined with carbon-based materials or grown directly on conductive substrates. The performance of these electrodes is characterized by their specific capacitance (F/g), rate capability (how well capacitance is maintained at high charge/discharge rates), energy density, power density, and long-term cycling stability. The strong covalent bonds within the framework ensure excellent chemical and structural stability, leading to long cycle life, which is a critical advantage over some other organic electrode materials. researchgate.netresearchgate.net

Despite a comprehensive search for scientific literature, there is insufficient publicly available data on frameworks derived solely from the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the specific requirements of the provided outline.

Without dedicated research on this specific compound, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct chemical structures, which would violate the core instruction to focus solely on frameworks derived from this compound and maintain scientific accuracy.

Therefore, the requested article on the "" cannot be produced at this time due to the lack of specific research findings in the public domain.

Emerging Research Directions and Future Prospects

Hybrid Framework Systems Incorporating 2,5-bis(4-formylphenyl)terephthalic acid

The unique structure of this compound, featuring both carboxylate and formyl functional groups, makes it an ideal candidate for the construction of complex hybrid framework systems. These systems, which integrate different types of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), can exhibit properties superior to their individual components. The carboxylic acid groups can coordinate with metal ions to form robust MOF structures, while the aldehyde functionalities are available for post-synthetic modification or for the in-situ growth of a secondary COF network.

This approach could lead to the development of core-shell MOF@COF materials where the MOF core provides high surface area and catalytic activity, and the COF shell offers size-selective permeability and enhanced chemical stability. The precise spatial arrangement of both acidic and aldehydic functional groups on the linker molecule would allow for intricate control over the resulting hybrid material's pore environment and functionality.

Large-Scale Synthesis and Industrial Scalability of Derived Materials

The transition of materials from laboratory-scale synthesis to industrial production is a critical challenge. For materials derived from polyfunctional linkers like this compound, scalability hinges on several factors, including the cost and availability of starting materials, the efficiency of the synthetic route, and the robustness of the final product. While specific large-scale synthesis protocols for this particular compound are not documented, general strategies for producing multifunctional aromatic carboxylic acids are being explored.

Table 1: Comparison of Synthetic Methodologies for Porous Frameworks

| Synthesis Method | Advantages | Disadvantages | Scalability Potential |

| Solvothermal Synthesis | High crystallinity, good control over morphology | Requires high temperatures and pressures, use of organic solvents | Moderate |

| Microwave-Assisted Synthesis | Rapid synthesis times, uniform heating | Can be difficult to scale for large volumes | Moderate to High |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly, rapid | Can sometimes result in amorphous or less crystalline products | High |

| Flow Chemistry | Continuous production, precise control over parameters | Initial setup costs can be high | High |

Integration into Device Architectures

The integration of functional materials into practical devices is a key driver of materials science research. Materials synthesized from this compound could find applications in a variety of device architectures due to their potential for high porosity, tunable electronic properties, and chemical functionality. For example, thin films of COFs or MOFs derived from this linker could be incorporated into electronic sensors. The aldehyde groups could be used to anchor specific recognition elements for detecting target analytes, while the conjugated aromatic structure could facilitate charge transport for signal transduction.

Exploration of Novel Reaction Linkages and Topologies

The presence of two distinct reactive functionalities on this compound opens up a vast design space for creating novel framework topologies through a variety of chemical linkages. Beyond the well-established carboxylate-metal coordination and imine condensation reactions, researchers are exploring other dynamic covalent chemistries to construct robust and functional frameworks.

The aldehyde groups, for instance, can participate in Wittig reactions, aldol (B89426) condensations, or be converted to other functional groups to enable different types of linkages. This versatility allows for the construction of frameworks with unique pore shapes, sizes, and chemical environments that are not accessible with simpler, monofunctional linkers. The combination of different linkage chemistries within a single framework could lead to materials with unprecedented structural complexity and properties.

Synergistic Effects of Multifunctionality in Advanced Applications

The true potential of materials derived from this compound lies in the synergistic interplay between its different functional components. This multifunctionality can lead to enhanced performance in a range of advanced applications.

In catalysis, for example, a framework could be designed where the metal nodes of a MOF component act as Lewis acid sites, while the unreacted aldehyde groups on the linker can be functionalized with organocatalysts. This would create a bifunctional catalyst capable of promoting cascade reactions with high efficiency and selectivity.

For environmental applications, such as the capture and conversion of pollutants, the porous framework could act as an adsorbent to concentrate pollutants from a dilute stream, and the embedded functional groups could then catalytically degrade them into harmless products. The ability to spatially arrange different functionalities with atomic precision within a crystalline framework is a key advantage for achieving these synergistic effects.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Reference Method |

|---|---|---|

| Temperature | 80–120°C | |

| Solvent | DMF or THF | |

| Catalyst | Pd(PPh₃)₄ or AlCl₃ | |

| Purity Post-Purification | ≥98.0% (GC/HPLC) |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Answer:

Contradictions often arise from conformational flexibility or solvent-induced shifts . Methodological steps include:

- Cross-validate with XRD : Confirm crystal structure to assign NMR peaks accurately (as done for terphenyl standards in ).

- Dynamic NMR experiments : Resolve overlapping signals caused by rotamers .

- DFT simulations : Compare computed IR spectra (e.g., using Gaussian software) with experimental data to identify discrepancies (see for modeling frameworks).

Basic: What are the primary applications of this compound in materials science?

Answer:

Its bifunctional groups (formyl and carboxylic acid) make it a precursor for:

- Metal-Organic Frameworks (MOFs) : Coordination with Zn²⁺ or Cu²⁺ for gas storage .

- Covalent Organic Frameworks (COFs) : Condensation with amines for porous materials (methods align with CRDC subclass RDF2050104 on separation technologies ).

Advanced: How can reaction kinetics for its polymerization be experimentally modeled?

Q. Table 2: Kinetic Model Parameters

| Variable | Impact on Rate Constant (k) | Data Source |

|---|---|---|

| Temperature (Δ10°C) | Increases k by 1.5× | |

| [Catalyst] (0.1–1.0 M) | Linear correlation (R²=0.92) |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹³C NMR : Assigns formyl (190–200 ppm) and carboxylic acid (170–175 ppm) signals .

- FTIR : Confirms C=O stretches (1680–1720 cm⁻¹) and OH bonds (2500–3300 cm⁻¹) .

- MALDI-TOF : Validates molecular weight (theoretical MW: 384.34 g/mol) .

Advanced: How can computational tools predict its solubility in mixed solvents?

Answer:

- COSMO-RS simulations : Estimate solubility parameters in DMSO/water mixtures ().

- Hansen Solubility Parameters : Compare δD, δP, δH values with solvent blends (referenced in membrane technology studies, ).

Basic: What safety protocols apply for handling this compound?

Answer:

- PPE : Acid-resistant gloves and goggles (per MSDS guidelines in ).

- Ventilation : Use fume hoods during synthesis (as required for trichlorophenoxyacetic acid handling, ).

Advanced: How do steric effects influence its reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.